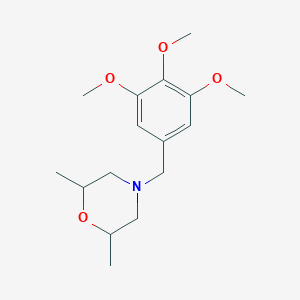![molecular formula C22H32N4O B5004408 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine](/img/structure/B5004408.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine, commonly known as Memantine, is a medication used to treat Alzheimer's disease. It is a non-competitive NMDA receptor antagonist that acts on the glutamatergic system. Memantine is a derivative of amantadine, which was initially developed as an antiviral medication.
作用機序
Memantine acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By blocking the excessive activation of NMDA receptors, Memantine can prevent the excitotoxicity that is associated with neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, Memantine can reduce the production of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. Memantine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
Memantine has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available. Additionally, Memantine has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using Memantine in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to quantify due to its complex mechanism of action.
将来の方向性
There are several future directions for research related to Memantine. One potential area of investigation is the use of Memantine in combination with other drugs for the treatment of Alzheimer's disease. Additionally, Memantine could be investigated for its potential in treating other neurological disorders. Further research is also needed to better understand the biochemical and physiological effects of Memantine and its mechanism of action. Finally, the development of new synthesis methods for Memantine could help to improve its availability and reduce its cost.
合成法
Memantine can be synthesized by reacting 1-amino-3,5-dimethyladamantane with ethyl 2-cyano-3,3-diphenylpropenoate in the presence of acetic anhydride. The resulting compound is then reacted with 4-acetyl-1-piperazine to form Memantine. This synthesis method has been well established and is widely used for the production of Memantine.
科学的研究の応用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce the rate of decline in patients with moderate to severe Alzheimer's disease. Additionally, Memantine has been investigated for its potential in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
1-[4-[3-[(2-adamantylamino)methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-15(27)25-5-7-26(8-6-25)22-18(3-2-4-23-22)14-24-21-19-10-16-9-17(12-19)13-20(21)11-16/h2-4,16-17,19-21,24H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDVQVRVJRCURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid](/img/structure/B5004331.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinylthio)acetamide](/img/structure/B5004351.png)
![N-(1-{[bis(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5004354.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5004360.png)
![rel-(2R,3R)-3-[(3-chlorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5004366.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5004375.png)
![N-[10a-(4-morpholinyl)-6b,7,8,9,10,10a-hexahydrobenzo[b]naphtho[2,1-d]furan-5-yl]benzenesulfonamide](/img/structure/B5004387.png)
![1-(3,4-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5004394.png)
![3-[1-(2-pyridinylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5004401.png)

![1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5004416.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
